molecular formula C10H7NOS B1320473 3-Thiazol-2-yl-benzaldehyde CAS No. 885465-97-4

3-Thiazol-2-yl-benzaldehyde

Cat. No.: B1320473
CAS No.: 885465-97-4
M. Wt: 189.24 g/mol
InChI Key: YJMGIEKCDQXKKZ-UHFFFAOYSA-N
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Description

3-Thiazol-2-yl-benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiazol-2-yl-benzaldehyde typically involves the condensation of thiazole derivatives with benzaldehyde. One common method is the Knoevenagel condensation reaction, where thiazole-2-carbaldehyde reacts with benzaldehyde in the presence of a base such as piperidine in ethanol . Another approach involves the cyclization of thioamide with benzaldehyde under acidic conditions .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Thiazol-2-yl-benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Its ability to undergo diverse chemical reactions and its role in synthesizing biologically active compounds make it a valuable compound in research and industry .

Properties

IUPAC Name

3-(1,3-thiazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-7-8-2-1-3-9(6-8)10-11-4-5-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMGIEKCDQXKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594486
Record name 3-(1,3-Thiazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885465-97-4
Record name 3-(1,3-Thiazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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